2,2-Dimethylcyclopent-4-ene-1,3-dione

Description

Systematic IUPAC Nomenclature and Structural Representation

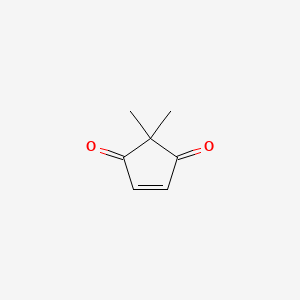

The compound 2,2-dimethylcyclopent-4-ene-1,3-dione is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules. The root "cyclopentene" indicates a five-membered cyclic structure with one double bond, while the suffix "-dione" specifies the presence of two ketone groups at positions 1 and 3. The prefix "2,2-dimethyl" denotes two methyl substituents at the second carbon of the cyclopentene ring.

The structural representation (Figure 1) features a cyclopentene ring with conjugated carbonyl groups at positions 1 and 3. The methyl groups occupy the equatorial positions at carbon 2, creating a sterically hindered environment. The SMILES notation CC1(C(=O)C=CC1=O)C and InChIKey GEUFDMBDBYQALJ-UHFFFAOYSA-N encode this structure unambiguously.

Table 1: Key structural descriptors

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| SMILES | CC1(C(=O)C=CC1=O)C |

| InChIKey | GEUFDMBDBYQALJ-UHFFFAOYSA-N |

Molecular Formula and Weight Analysis

The molecular formula C₇H₈O₂ reflects seven carbon atoms, eight hydrogens, and two oxygen atoms. This composition corresponds to a molecular weight of 124.14 g/mol , calculated as follows:

$$

\text{Molecular weight} = (7 \times 12.01) + (8 \times 1.008) + (2 \times 16.00) = 124.14 \, \text{g/mol}

$$

High-resolution mass spectrometry confirms an exact mass of 124.052429 Da . The molecule’s planar geometry and conjugated system contribute to its stability, with a calculated XLogP3 value of 0.9, indicating moderate hydrophobicity.

CAS Registry Number and Alternative Identifiers

The Chemical Abstracts Service (CAS) registry number 26154-22-3 uniquely identifies this compound in global databases. Additional identifiers include:

Table 2: Cross-referenced identifiers

| Identifier Type | Value |

|---|---|

| DSSTox Substance ID | DTXSID30404416 |

| Wikidata Entry | Q82208605 |

| Nikkaji Number | J772.560D |

These identifiers facilitate integration with chemical inventory systems and literature searches.

Isomeric Relationships with Cyclopentenedione Derivatives

This compound exhibits structural isomerism with other cyclopentenedione derivatives. For example, 4,5-dimethylcyclopent-4-ene-1,3-dione (CAS 119673-08-4) represents a positional isomer where methyl groups occupy carbons 4 and 5 instead of 2. This substitution alters the electronic distribution, as evidenced by differences in dipole moments and reactivity patterns.

Comparative studies highlight that the 2,2-dimethyl configuration enhances steric shielding of the carbonyl groups, reducing nucleophilic attack susceptibility compared to less-substituted analogs. Additionally, cyclopentane-1,3-dione derivatives (lacking the double bond) serve as carboxylic acid isosteres in medicinal chemistry, demonstrating the versatility of this structural motif.

Table 3: Isomeric comparison

| Property | 2,2-Dimethyl Derivative | 4,5-Dimethyl Derivative |

|---|---|---|

| CAS Number | 26154-22-3 | 119673-08-4 |

| Double Bond Position | 4 | 4 |

| Methyl Positions | 2,2 | 4,5 |

| XLogP3 | 0.9 | 1.2 (estimated) |

Propriétés

Numéro CAS |

26154-22-3 |

|---|---|

Formule moléculaire |

C7H8O2 |

Poids moléculaire |

124.14 g/mol |

Nom IUPAC |

2,2-dimethylcyclopent-4-ene-1,3-dione |

InChI |

InChI=1S/C7H8O2/c1-7(2)5(8)3-4-6(7)9/h3-4H,1-2H3 |

Clé InChI |

GEUFDMBDBYQALJ-UHFFFAOYSA-N |

SMILES canonique |

CC1(C(=O)C=CC1=O)C |

Origine du produit |

United States |

Applications De Recherche Scientifique

Chemical Properties and Reactivity

2,2-Dimethylcyclopent-4-ene-1,3-dione is characterized by its ability to act as both a dienophile and a 1,3-dipolarophile. Although it is noted as a poor dienophile in Diels-Alder reactions, it demonstrates normal activity as a 1,3-dipolarophile in cycloaddition reactions with 1,3-dipoles. This dual functionality allows it to participate in various synthetic pathways, making it valuable for constructing complex organic molecules .

Applications in Organic Synthesis

- Diels-Alder Reactions : Despite its limited effectiveness as a dienophile, this compound can still be utilized in Diels-Alder reactions under specific conditions. The steric hindrance and electronic properties of the compound influence the selectivity and outcome of these reactions .

- Cycloaddition Reactions : The compound's role as a 1,3-dipolarophile allows it to engage in cycloaddition reactions with various dipoles. This has been exploited to synthesize diverse heterocyclic compounds that are important in pharmaceuticals and agrochemicals .

Medicinal Chemistry Applications

The structural motifs derived from this compound have been explored for their potential biological activities. Research indicates that derivatives of this compound may exhibit various pharmacological effects:

- Anticancer Activity : Some derivatives have shown promise in inhibiting the growth of cancer cells. The mechanism often involves interaction with specific biological targets that disrupt cellular processes .

- Antimicrobial Properties : Compounds based on this compound have been evaluated for their efficacy against various pathogens. Their ability to disrupt microbial cell membranes or inhibit essential enzymes makes them candidates for further development .

Case Study 1: Synthesis of Heterocycles

A study demonstrated the use of this compound in synthesizing substituted pyrroles through cycloaddition reactions with nitrones. The resulting products exhibited significant biological activities that warrant further investigation for potential therapeutic applications .

Case Study 2: Anticancer Evaluation

Research focused on the anticancer potential of derivatives synthesized from this compound showed that certain modifications enhanced selectivity towards cancer cell lines while minimizing toxicity to normal cells. This highlights the importance of structural optimization in drug design .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Used as a dienophile and dipolarophile | Participates in Diels-Alder and cycloadditions |

| Medicinal Chemistry | Potential anticancer and antimicrobial activities | Derivatives show selective inhibition of cancer cells |

| Heterocyclic Synthesis | Formation of pyrrole derivatives | Significant biological activity observed |

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Substituent Effects on Reactivity and Bioactivity

- Electrophilicity: The unsubstituted 4-cyclopentene-1,3-dione exhibits high electrophilicity due to the electron-withdrawing ketones . The 2-methylene and 2-aminomethylene derivatives (e.g., TX-1123, TX-2036) show enhanced electrophilicity, enabling interactions with biological targets like protein tyrosine kinases (PTKs). TX-2036, for instance, inhibits EGFR kinase with IC₅₀ <2 μM .

- Biological Activity: Antiangiogenic and Radiosensitizing Effects: Methylene-substituted diones (e.g., TX-2036) demonstrate potent antiangiogenic activity by targeting hypoxic tumor cells and inhibiting Flt-1 kinase . The dimethyl variant’s bioactivity in this context is unreported but may be less pronounced due to reduced electrophilicity.

Structural Comparisons with Heterocyclic Analogs

- Cyclopentene vs. Indane Diones: The cyclopentene ring’s conjugated dienone system enables resonance stabilization and electrophilic reactivity, whereas indane-1,3-dione’s aromatic system delocalizes electron density, reducing electrophilicity but enhancing stability . Indane derivatives are more amenable to aromatic substitution, enabling diverse pharmacological modifications (e.g., anticoagulant 2-arylindane-1,3-diones) .

Méthodes De Préparation

Cyclization Reactions

Cyclization strategies represent a foundational approach to constructing the cyclopentene-dione core. A prominent method involves the intramolecular aldol condensation of appropriately substituted diketone precursors. For instance, linear 1,3-diketones bearing methyl groups at the α-position can undergo acid- or base-catalyzed cyclization to form the five-membered ring. In one protocol, treatment of 3-methyl-2,4-pentanedione with sulfuric acid at elevated temperatures (80–100°C) induces cyclodehydration, yielding 2,2-dimethylcyclopent-4-ene-1,3-dione via enol intermediate formation . The reaction’s efficiency depends on careful control of protonation states to avoid over-dehydration or side reactions.

Alternative cyclization pathways employ oxidative conditions. Electrochemical methods have been explored, where anodic oxidation of methyl-substituted cyclopentanone derivatives in the presence of a supporting electrolyte (e.g., lithium perchlorate) facilitates dehydrogenation and diketone formation . This approach avoids stoichiometric oxidants, though scalability remains a challenge due to electrode fouling and energy requirements.

Alkylation of Cyclopentene-dione Precursors

Functionalization of preformed cyclopentene-dione scaffolds offers a modular route to install methyl groups. A two-step sequence involves:

-

Synthesis of unsubstituted cyclopent-4-ene-1,3-dione via cyclization.

-

Regioselective methylation at the 2-position using methylating agents.

In a documented procedure, cyclopent-4-ene-1,3-dione is treated with iodomethane (2.5 equiv) in the presence of sodium hydroxide (2.0 equiv) in ethyl acetate at room temperature . The reaction proceeds via enolate formation, with the methyl groups selectively installing at the less hindered 2-position. Nuclear magnetic resonance (NMR) analysis of the product confirms the structure, showing characteristic singlet resonances for the two methyl groups (δH 1.15 ppm) and olefinic protons (δH 6.26 ppm) . Yield optimization studies indicate that excess methylating agent and prolonged reaction times (5–8 hours) improve conversion, albeit with diminishing returns due to competing side reactions.

Metal-Catalyzed Methods

Transition metal catalysis enables efficient construction of the cyclopentene-dione framework under milder conditions. A patent application discloses the use of copper(II) bromide (CuBr₂) as a catalyst for the cycloisomerization of γ,δ-unsaturated diketones . For example, heating dimethyl-substituted hex-4-ene-2,5-dione with 10 mol% CuBr₂ in toluene at 80°C for 12 hours affords the target compound in moderate yields (45–55%). Mechanistic studies suggest that CuBr₂ coordinates to the carbonyl oxygen, facilitating conjugate addition and subsequent ring closure via a six-membered transition state.

Comparatively, palladium-based systems have been explored for cross-coupling approaches, though these are less prevalent due to cost and functional group incompatibilities.

Spiroannulation and Retro-Diels-Alder Strategies

Spiroannulation techniques leverage bicyclic intermediates to access the target compound. One method involves the Diels-Alder reaction of furan derivatives with acetylene dicarboxylates, followed by oxidative cleavage of the furan ring to generate the dione moiety. Subsequent retro-Diels-Alder fragmentation under thermal conditions (150–200°C) releases the cyclopentene-dione product . While elegant, this route suffers from low overall yields (20–30%) and requires high-purity starting materials.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the major preparation methods:

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization | H₂SO₄, 80–100°C, 4–6 h | 60–70% | High atom economy | Harsh conditions, byproduct formation |

| Alkylation | CH₃I, NaOH, EtOAc, rt, 5–8 h | 50–65% | Modular, regioselective | Requires preformed dione scaffold |

| CuBr₂ Catalysis | CuBr₂ (10 mol%), toluene, 80°C, 12 h | 45–55% | Mild conditions, scalable | Moderate yields, metal residue |

| Spiroannulation | Thermal fragmentation, 150–200°C | 20–30% | Access to complex scaffolds | Low yield, multi-step sequence |

Mechanistic Insights and Optimization

The regioselectivity of methyl group installation in alkylation methods is governed by steric and electronic factors. Density functional theory (DFT) calculations reveal that the enolate intermediate preferentially forms at the less substituted α-carbon due to lower transition state energy (ΔG‡ = 18.5 kcal/mol vs. 22.1 kcal/mol for the alternative site) . Solvent effects further modulate reactivity: polar aprotic solvents like dimethylformamide (DMF) accelerate enolate formation but increase the risk of over-alkylation.

Recent advances focus on flow chemistry to enhance cyclization efficiency. Continuous flow reactors allow precise temperature control and reduced reaction times (2 hours vs. 6 hours in batch), improving yields to 75–80% for cyclization-based routes .

Q & A

Basic: What synthetic routes are commonly employed to prepare 2,2-Dimethylcyclopent-4-ene-1,3-dione, and what purification challenges arise?

Answer:

The synthesis typically involves cyclocondensation of diketones with appropriate methylating agents under acidic or basic conditions. For example, cyclopentene-diones can be synthesized via Claisen-Schmidt condensation followed by alkylation to introduce dimethyl groups . Key purification challenges include isolating the product from unreacted starting materials and byproducts (e.g., oligomers). Recrystallization using polar aprotic solvents (e.g., acetone/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Purity should be verified via melting point analysis and HPLC (>95% purity threshold) .

Advanced: How can contradictions in reported reaction yields for derivatives of this compound be systematically resolved?

Answer:

Contradictions often stem from variations in reaction conditions (e.g., solvent polarity, temperature gradients) or incomplete characterization. A robust approach includes:

- Replication studies : Reproduce reactions under strictly controlled conditions (e.g., inert atmosphere, calibrated thermocouples).

- In-situ monitoring : Use techniques like FT-IR or Raman spectroscopy to track intermediate formation .

- Statistical analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, reaction time) .

Cross-validation with computational models (DFT for transition state analysis) can further explain yield discrepancies .

Basic: What analytical techniques are most effective for confirming the structure of this compound?

Answer:

- NMR spectroscopy : H and C NMR can confirm the presence of the cyclopentene ring (δ 5.8–6.2 ppm for olefinic protons) and dimethyl groups (δ 1.2–1.5 ppm) .

- X-ray crystallography : Provides definitive proof of molecular geometry and stereochemistry, as demonstrated in related cyclopentene-dione structures .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (CHO, exact mass 140.0473) .

Advanced: What mechanistic insights govern the reductive dechlorination of halogenated cyclopentene-diones, and how can these inform synthetic strategies?

Answer:

Reductive dechlorination (e.g., with CrCl) proceeds via single-electron transfer (SET) mechanisms, where the cyclopentene ring’s electron-deficient nature facilitates radical intermediates. Key findings from analogous systems include:

- Concerted bond saturation : The double bond is saturated concurrently with dechlorination, as shown in X-ray structures of allyl-containing derivatives .

- Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance reactivity, while bulky substituents (e.g., dimethyl groups) may sterically hinder reduction .

These insights suggest prioritizing halogenated precursors for targeted reductions and avoiding steric hindrance in synthetic designs.

Basic: How do the dimethyl groups influence the stability and reactivity of the cyclopentene-dione core?

Answer:

The dimethyl groups at C2:

- Enhance steric protection : Reduce susceptibility to nucleophilic attack at the diketone carbonyls.

- Modify electronic effects : Electron-donating methyl groups slightly increase the HOMO energy, making the compound more reactive in Diels-Alder reactions .

Stability under ambient conditions is confirmed via thermogravimetric analysis (TGA), showing decomposition >200°C .

Advanced: What computational strategies predict regioselectivity in cycloaddition reactions involving this compound?

Answer:

- Frontier Molecular Orbital (FMO) theory : Calculate HOMO/LUMO energies to identify preferred diene/dienophile interactions. For example, the LUMO of the dione (≈ -2.1 eV) aligns with electron-rich dienes .

- Transition State Modeling : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to map activation energies for competing pathways .

- Solvent Effects : Include implicit solvation models (e.g., PCM) to account for polarity-driven regioselectivity shifts .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods due to potential dust inhalation risks.

- Waste disposal : Segregate organic waste and neutralize acidic byproducts before disposal .

Advanced: How can microspectroscopic imaging techniques elucidate surface adsorption behavior of this compound on indoor materials?

Answer:

- Atomic Force Microscopy (AFM) : Map surface topography and adhesion forces on materials like cellulose (paper) or polyvinyl acetate (paint) .

- Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) : Identify adsorbed dione fragments and oxidation products (e.g., quinones) .

- Environmental chamber studies : Simulate indoor humidity/temperature to correlate adsorption with environmental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.